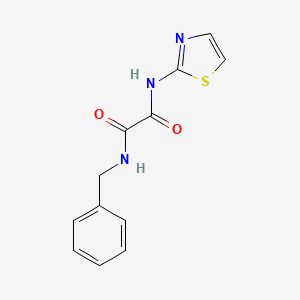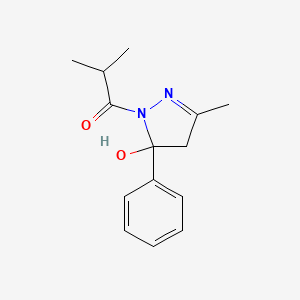
N-benzyl-N'-1,3-thiazol-2-ylethanediamide
Descripción general
Descripción
N-benzyl-N'-1,3-thiazol-2-ylethanediamide, also known as BZT, is a chemical compound that belongs to the class of thiazolidinediones. BZT has been found to exhibit various biological activities, including antiproliferative, antibacterial, and antifungal properties.
Mecanismo De Acción
The mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood. However, it has been proposed that N-benzyl-N'-1,3-thiazol-2-ylethanediamide may inhibit the activity of enzymes involved in cell proliferation and metabolism, leading to the inhibition of cancer cell growth. N-benzyl-N'-1,3-thiazol-2-ylethanediamide may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to their death. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has some limitations. It is not very soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide is not fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. One possible direction is to further investigate the mechanism of action of N-benzyl-N'-1,3-thiazol-2-ylethanediamide. This could lead to the development of more effective drugs for the treatment of cancer and infectious diseases. Another possible direction is to explore the use of N-benzyl-N'-1,3-thiazol-2-ylethanediamide in combination with other drugs to enhance its biological activity. Additionally, the development of more efficient synthesis methods for N-benzyl-N'-1,3-thiazol-2-ylethanediamide could lead to its wider use in research and drug development.
Métodos De Síntesis
The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide involves the reaction of benzylamine with thiazolidine-2,4-dione in the presence of a suitable catalyst. The resulting compound is then purified by recrystallization to obtain pure N-benzyl-N'-1,3-thiazol-2-ylethanediamide. The synthesis of N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been extensively studied for its various biological activities. It has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-N'-1,3-thiazol-2-ylethanediamide has also been found to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-N'-1,3-thiazol-2-ylethanediamide has been found to exhibit antifungal activity against Candida albicans and Aspergillus niger.
Propiedades
IUPAC Name |
N-benzyl-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10(11(17)15-12-13-6-7-18-12)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,16)(H,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGLJSHMVRPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367316 | |
| Record name | STK050261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5656-37-1 | |
| Record name | STK050261 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5083698.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B5083703.png)
![2-chloro-5-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5083715.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5083731.png)
![5-{3-allyl-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5083736.png)

![ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate oxalate](/img/structure/B5083750.png)
![N-(4-ethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5083758.png)

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)
![4-[2-(2,6-dimethylphenoxy)ethyl]morpholine oxalate](/img/structure/B5083773.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)